2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine
Description
Properties
IUPAC Name |
2-bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrF3N/c13-11-3-1-2-10(17-11)8-4-6-9(7-5-8)12(14,15)16/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDUGYIPUFVJGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593885 | |
| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637352-38-6 | |
| Record name | 2-Bromo-6-[4-(trifluoromethyl)phenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and a boronic acid derivative to form the carbon-carbon bond between the pyridine ring and the trifluoromethyl-substituted phenyl group . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are employed for reduction reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Pyridine N-oxides are the major products.
Reduction Reactions: Reduced derivatives such as difluoromethyl or monofluoromethyl pyridines are formed.
Scientific Research Applications
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and liquid crystals.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Structural Isomers and Positional Variants
The positional arrangement of substituents on pyridine derivatives significantly impacts their physicochemical and reactivity profiles. Key analogs include:
| Compound Name | Molecular Formula | CAS Number | Substituent Positions | Melting Point (°C) | Key Applications |
|---|---|---|---|---|---|
| 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine | C₁₂H₇BrF₃N | 637352-38-6 | Br (2), -C₆H₄-CF₃ (6) | N/A | Drug intermediates, ligands |
| 3-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine | C₁₂H₇BrF₃N | 1443377-31-8 | Br (2), -C₆H₃-CF₃ (5) | N/A | Agrochemical synthesis |
| 4-(2-Bromo-5-(trifluoromethyl)phenyl)pyridine | C₁₂H₇BrF₃N | 1443376-52-0 | Br (2), -C₆H₃-CF₃ (5) | N/A | Catalytic studies |
| 2-Bromo-6-(trifluoromethyl)pyridine | C₆H₃BrF₃N | 189278-27-1 | Br (2), -CF₃ (6) | N/A | Small-molecule drug discovery |
Key Observations :
- Substituent Position Effects : The 2-bromo-6-aryl configuration in the target compound enhances steric accessibility for coupling reactions compared to analogs with substituents at the 3- or 4-positions .
- Electron-Withdrawing Groups: The -CF₃ group in all analogs increases resistance to oxidative degradation compared to non-fluorinated derivatives .
Physicochemical Properties
Data from related bromopyridines ():
| Compound Class | Melting Point Range (°C) | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|---|
| Bromo-trifluoromethyl pyridines | 268–287 | 302–545 | 2.8–4.1 |
| Chloro-trifluoromethyl pyridines | 245–275 | 290–530 | 2.5–3.8 |
| Nitro-trifluoromethyl pyridines | 210–260 | 280–500 | 1.9–3.5 |
Analysis :
Biological Activity
2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine is an organic compound notable for its unique structure and potential biological activities. This article examines the compound's biological activity, synthesis, and applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 225.99 g/mol. The compound features a pyridine ring substituted with a bromine atom at the 2-position and a trifluoromethyl-substituted phenyl group at the 6-position. The presence of both bromine and trifluoromethyl groups contributes to its chemical reactivity and potential biological applications.
Synthesis
The synthesis of this compound typically involves reactions that introduce the bromine and trifluoromethyl groups onto the pyridine ring. For example, reactions using electrophilic aromatic substitution methods have been reported to yield this compound effectively, although specific methodologies are not extensively documented in the literature.
Anticancer Activity
Compounds with similar structural features have shown promise as anticancer agents. For example, certain derivatives of brominated pyridines have been investigated for their cytotoxic effects on cancer cell lines. The mechanism often involves interaction with specific molecular targets related to cell proliferation and apoptosis pathways. Although specific data on this compound is sparse, its structural similarities to known active compounds suggest it may possess anticancer properties as well.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide insights into the biological activity of this compound:
| Compound Name | CAS Number | Similarity | Notable Features |
|---|---|---|---|
| 2-Bromo-6-methyl-4-(trifluoromethyl)pyridine | 189278-27-1 | 0.85 | Contains a methyl group instead of a phenyl group. |
| 5-Bromo-2-(trifluoromethyl)pyridine | 887583-90-6 | 0.75 | Bromine at position 5; lacks the phenyl substituent. |
| 3-Bromo-2-(trifluoromethyl)pyridine | 590371-58-7 | 0.80 | Different substitution pattern; no phenyl group. |
This table illustrates how variations in substitution can influence biological activity, emphasizing the need for further investigation into the specific effects of this compound.
Q & A
Q. What are the established synthetic routes for 2-Bromo-6-(4-(trifluoromethyl)phenyl)pyridine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves:
- Nickel-catalyzed reductive coupling : Reacting 2-bromo-6-methylpyridine derivatives with aryl halides in the presence of nickel catalysts (e.g., NiCl₂ or Ni(0) complexes) to form the biphenyl backbone. Yields range from 45–60% depending on solvent and temperature optimization .
- Multi-step sequences : Starting with brominated pyridine intermediates, such as ethyl 4-(2-bromo-6-(trifluoromethyl)pyridine-3-carbonyl)pyrrole-2-carboxylate, followed by sodium borohydride reduction to stabilize reactive intermediates. Yields for such steps are reported at 50–66% .
Q. Key Intermediates :
- 2-Bromo-6-(trifluoromethyl)pyridine (CAS 49249-10, >97% purity) .
- 4-(Trifluoromethyl)phenylboronic acid derivatives for Suzuki-Miyaura cross-coupling .
Q. Example Synthetic Pathway :
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Reductive Coupling | Ni catalyst, THF, 80°C | ~50 | |
| 2 | Boronate Intermediate | NaBH₄, ethanol, RT | 50–66 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers expect?
Methodological Answer:
Q. Example NMR Data :
| Signal Type | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridine C-H (ortho) | 8.2 | Doublet | |
| CF₃ (¹³C) | 124.5 | Quartet |
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing derivatives of this compound?
Methodological Answer:
- Cross-validation : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT-based NMR predictions (e.g., using the Colle-Salvetti correlation-energy formula ) to validate structural assignments.
- Isotopic Labeling : Use deuterated solvents or ¹⁹F-labeled analogs to distinguish overlapping signals in crowded spectra .
- Controlled Re-synthesis : Repeat reactions under inert atmospheres (e.g., N₂/Ar) to rule out oxidation byproducts .
Case Study : A 13C NMR discrepancy at δ 130 ppm was resolved by DFT calculations showing hyperconjugation between the CF₃ group and pyridine ring .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps (via B3LYP/6-31G* basis sets) to identify reactive sites. The CF₃ group lowers electron density at the pyridine C-4 position, favoring nucleophilic attack .
- Transition State Modeling : Use Gaussian 16 to simulate activation energies for Suzuki-Miyaura couplings. Studies show Ni catalysts reduce energy barriers by 15–20% compared to Pd .
Q. How does the trifluoromethyl group influence the electronic properties and stability of this compound?
Methodological Answer:
- Electron-Withdrawing Effect : The CF₃ group decreases π-electron density in the pyridine ring, confirmed by Hammett constants (σₚ = 0.54) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition temperatures >250°C due to strong C-F bonds .
- Comparative Studies : Replace CF₃ with CH₃ to observe reduced oxidative stability (ΔT₅% = −40°C) .
Q. What strategies can optimize the regioselectivity of halogenation in this compound derivatives?
Methodological Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) at the pyridine N-atom to steer bromination to the C-4 position .
- Ultrasound-Assisted Reactions : Enhance selectivity via cavitation effects. For example, tert-butyl hydroperoxide (TBHP) mediates iodination at C-3 with >90% regioselectivity .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor meta-halogenation, while non-polar solvents (toluene) favor para .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
